chemical structure and properties of poly(disperse red 13 methacrylate)
chemical structure and properties of poly(disperse red 13 methacrylate)
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In-depth Technical Guide: Poly(disperse red 13 methacrylate)
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Abstract
Poly(disperse red 13 methacrylate) (PDR13MA) is a side-chain electro-optic polymer that has garnered significant interest due to its unique combination of properties. The polymer consists of a poly(methacrylate) backbone with the Disperse Red 13 azo dye covalently attached as a side chain. This architecture provides excellent processability and high chromophore density. This guide provides a comprehensive overview of the synthesis, chemical structure, and physicochemical properties of PDR13MA. We will delve into detailed experimental protocols for its preparation and characterization, present key quantitative data, and discuss its primary applications, particularly in the realm of nonlinear optics. This document is intended to serve as a practical resource for researchers and professionals working with photoresponsive materials.
Introduction
Azobenzene-containing polymers represent a critical class of smart materials capable of responding to light stimuli.[1] This photoresponsiveness stems from the reversible trans-cis isomerization of the azobenzene moiety upon irradiation with specific wavelengths of light.[1] Poly(disperse red 13 methacrylate) is a prominent member of this family, where the Disperse Red 13 (DR13) chromophore is attached to a flexible methacrylate backbone. This side-chain configuration allows for the alignment of the dipolar chromophores under an external electric field (a process known as poling) while the polymer is heated above its glass transition temperature. Upon cooling, this alignment can be "frozen in," resulting in a non-centrosymmetric material with significant second-order nonlinear optical (NLO) properties.[2] These properties make PDR13MA a candidate for applications in optical data storage, optical switching, and frequency doubling.[3][4] This guide will provide the foundational knowledge and practical protocols necessary to work with this versatile polymer.
Synthesis and Polymerization
The synthesis of PDR13MA is a two-step process: first, the modification of the Disperse Red 13 dye to introduce a polymerizable methacrylate group, and second, the free-radical polymerization of the resulting monomer.
Monomer Synthesis: Acylation of Disperse Red 13
The commercially available Disperse Red 13 dye possesses a primary hydroxyl group that can be readily esterified with methacryloyl chloride to yield the Disperse Red 13 methacrylate monomer. This reaction covalently links the NLO-active chromophore to a polymerizable vinyl group.[5]
Polymerization of Disperse Red 13 Methacrylate
The monomer is typically polymerized via free-radical polymerization.[6] Azobisisobutyronitrile (AIBN) is a common choice of initiator due to its predictable decomposition kinetics at moderate temperatures (60-70 °C).[6] The polymerization is generally carried out in an inert solvent like dimethylformamide (DMF) or toluene under a nitrogen atmosphere to prevent inhibition by oxygen.[6][7]
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and subsequent characterization of PDR13MA.
Chemical Structure and Characterization
Thorough characterization is essential to confirm the successful synthesis and to understand the material's properties.
Chemical Structure
Caption: Chemical structures of the monomer and the resulting polymer.
Spectroscopic Characterization
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FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to verify the chemical structure. Key vibrational bands to identify include the C=O stretch of the methacrylate group (~1720 cm⁻¹), the -NO₂ stretches of the nitro group (~1520 and 1340 cm⁻¹), and the disappearance of the broad -OH stretch from the parent DR13 dye.[8][9]
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¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the structure of the monomer and the polymer. For the monomer, characteristic peaks for the vinyl protons will be present. After polymerization, these peaks disappear and are replaced by broad signals corresponding to the polymer backbone. Aromatic protons from the azobenzene unit will be visible in both monomer and polymer spectra.[8][10]
-
UV-Vis Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions of the azobenzene chromophore. In its stable trans form, PDR13MA typically shows a strong π-π* transition peak. For instance, Disperse Red 1, a similar chromophore, shows this peak around 474-485 nm after acylation.[5] The exact position of the absorbance maximum (λmax) is solvent-dependent.[11]
Molecular Weight Determination
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Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard technique for determining the molecular weight distribution of the polymer. It provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12] A low PDI (typically < 2 for free-radical polymerization) indicates a relatively uniform chain length, which is desirable for consistent material properties.
Physicochemical Properties
The properties of PDR13MA are a direct consequence of its chemical structure, particularly the interplay between the flexible polymer backbone and the rigid, photo-responsive side chains.
Thermal Properties
Thermal properties are critical for processing the polymer (e.g., spin coating and poling) and for determining its operational temperature range. These are primarily measured using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[13][14]
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Glass Transition Temperature (Tg): The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter for electric field poling, which must be performed above Tg to allow for chromophore orientation. For similar side-chain azo polymers, Tg values can range widely, often between 60 and 194 °C, depending on the specific structure.[15]
-
Thermal Stability (Td): TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.[16] The decomposition temperature (Td) is typically defined as the temperature at which 5% or 10% weight loss occurs. This determines the upper limit for processing and use.
| Property | Technique | Typical Value Range | Significance |
| Glass Transition (Tg) | DSC | 60 - 194 °C[15] | Defines the temperature for chromophore poling and the upper service temperature for maintaining alignment. |
| Decomposition Temp. (Td) | TGA | > 250 °C | Indicates the onset of thermal degradation, setting the limit for processing temperatures. |
| Max. Absorption (λmax) | UV-Vis | ~470 - 520 nm | Corresponds to the π-π* transition of the trans-azobenzene chromophore, crucial for photo-switching.[5][17] |
| Molecular Weight (Mw) | GPC | 10,000 - 200,000 g/mol [15] | Influences solubility, viscosity, and film-forming properties. |
Optical Properties and Photo-isomerization
The most defining characteristic of PDR13MA is its photochromism, driven by the isomerization of the azobenzene side chains.
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Trans-Cis Isomerization: Upon irradiation with light within its main absorption band (UV or blue-green light), the thermodynamically stable trans-isomer converts to the higher-energy cis-isomer.[1] This process can be reversed either by irradiation with a different wavelength of light (typically in the blue region) or thermally.[1][18] This reversible switching is the basis for optical data storage applications.
Caption: Reversible trans-cis photoisomerization of the azobenzene side chain.
Key Applications
The unique properties of PDR13MA make it a material of interest for advanced optical technologies.
-
Nonlinear Optics (NLO): When PDR13MA thin films are electrically poled, the chromophores align, creating a non-centrosymmetric material.[2] This structure can exhibit a strong second-order NLO response, enabling effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.[3][19]
-
Optical Data Storage and Holography: The photo-induced trans-cis-trans isomerization cycles can be exploited for data storage. When using polarized light, the chromophores tend to reorient themselves perpendicular to the polarization direction, a phenomenon that creates optical anisotropy (birefringence and dichroism). This anisotropy can be written, read, and erased with light, forming the basis for rewritable optical data storage.[18]
Experimental Protocols
Protocol 1: Free-Radical Polymerization of DR13 Methacrylate
This protocol is a representative example and may require optimization.
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the DR13 methacrylate monomer (e.g., 1.0 g) in anhydrous toluene or DMF (e.g., 5 mL).
-
Initiator Addition: Add the initiator, AIBN (typically 1-2 mol% with respect to the monomer).
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[20] Backfill the flask with dry nitrogen or argon.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 65-70 °C.[6] Allow the reaction to proceed for 12-24 hours. The solution will become noticeably more viscous.
-
Precipitation and Purification: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 200 mL), while stirring vigorously.[7] The polymer will precipitate as a solid.
-
Isolation: Collect the precipitated polymer by vacuum filtration. Wash the solid with fresh methanol to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Characterization by FT-IR (ATR Method)
-
Sample Preparation: Place a small amount of the dried polymer powder onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.[21]
-
Analysis: Identify characteristic peaks corresponding to the functional groups of the polymer and compare them to the monomer spectrum to confirm polymerization.[9]
Conclusion
Poly(disperse red 13 methacrylate) stands out as a functional polymer with a rich set of photo-responsive and nonlinear optical properties. Its synthesis is straightforward, relying on well-established chemical reactions. The ability to tune its properties through polymerization conditions and subsequent processing like electric field poling makes it a versatile platform for research and development in optoelectronics. This guide has provided the core technical knowledge, from synthesis to characterization and application, to enable scientists and researchers to effectively utilize this promising material.
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